molecular formula C10H12FN B1618631 (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline CAS No. 199186-68-0

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1618631
CAS No.: 199186-68-0
M. Wt: 165.21 g/mol
InChI Key: BDCCXYVTXRUGAN-ZETCQYMHSA-N
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Description

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and fluorinating agents.

    Hydrogenation: The quinoline ring is then subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) to obtain the tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further modify the tetrahydroquinoline ring, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Further reduced tetrahydroquinoline derivatives.

    Substitution: Functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinoline: Lacks the tetrahydro structure and methyl group.

    2-methylquinoline: Lacks the fluorine atom.

    6-fluoro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group.

Uniqueness

(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combination of the fluorine atom and methyl group on the tetrahydroquinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCCXYVTXRUGAN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357401
Record name (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199186-68-0
Record name (2S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
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(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
(S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline

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